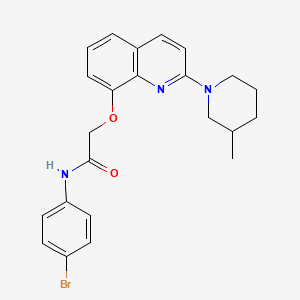

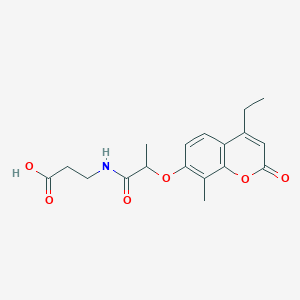

N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Interaction

Amide derivatives exhibit diverse spatial orientations and interactions based on their molecular structure. Studies on similar compounds have revealed insights into anion coordination and self-assembly mechanisms, which are crucial for designing molecular receptors and sensors. The tweezer-like geometry of certain amide derivatives facilitates the formation of channel-like structures through weak interactions, such as C–H⋯π and C–H⋯O, indicating potential applications in molecular recognition and catalysis (Kalita & Baruah, 2010).

Antimalarial Activity

Research into quinoline and amide derivatives has shown significant antimalarial activity, highlighting their potential as therapeutic agents against malaria. The structure-activity relationship studies provide valuable insights into optimizing these compounds for better efficacy and reduced toxicity. For instance, tebuquine and related compounds have demonstrated excellent activity against resistant strains of Plasmodium, encouraging further clinical trials (Werbel et al., 1986).

Catalysis

The synthesis and application of quinoline derivatives in catalysis, particularly in the reduction of ketones, showcase the versatility of these compounds in synthetic chemistry. Pincer complexes with quinoline and amide functionalities have been developed for ketone reduction, indicating their utility in organic synthesis and industrial processes (Facchetti et al., 2016).

Neuroprotective and Anxiolytic Agents

The development of ligands for the translocator protein (TSPO) using quinoline and amide scaffolds has led to the discovery of compounds with high affinity for TSPO. These findings are significant for the design of new anxiolytic and neuroprotective agents, contributing to the treatment of neurological disorders (Cappelli et al., 2011).

Antimicrobial and Antiprotozoal Agents

The synthesis of novel quinoxaline-oxadiazole hybrids based on quinoline derivatives has shown promising antimicrobial and antiprotozoal activities. These compounds represent a potential class of therapeutic agents against microbial and protozoal infections, with some exhibiting significant in vivo efficacy (Patel et al., 2017).

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN3O2/c1-16-4-3-13-27(14-16)21-12-7-17-5-2-6-20(23(17)26-21)29-15-22(28)25-19-10-8-18(24)9-11-19/h2,5-12,16H,3-4,13-15H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHZVJMSDZYECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Br)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2841354.png)

![4-(4-chlorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2841359.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2841360.png)

![N-(5-((3-chloro-4-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2841364.png)

![2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2841367.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2841371.png)

![Ethyl [(2,4-dinitrophenyl)thio]acetate](/img/structure/B2841374.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2841377.png)